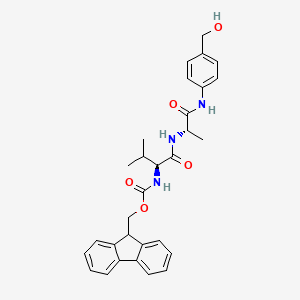

Fmoc-Val-Ala-PAB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fmoc-Val-Ala-PAB wird häufig im Bereich der Antikörper-Wirkstoff-Konjugate (ADCs) eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Als spaltbarer Linker in der Synthese komplexer Moleküle verwendet.

Biologie: Ermöglicht die zielgerichtete Medikamentenverabreichung in der Krebstherapie, indem sichergestellt wird, dass die zytotoxischen Medikamente in Krebszellen freigesetzt werden.

Medizin: Wesentlich bei der Entwicklung von ADCs für die gezielte Krebsbehandlung.

Industrie: Wird in der großtechnischen Produktion von ADCs für pharmazeutische Anwendungen eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Spaltung durch Cathepsin B innerhalb der Lysosomen von Zielzellen. Diese Spaltung setzt das zytotoxische Medikament frei, das dann seine Wirkung auf die Zielzellen ausübt. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und wird unter basischen Bedingungen entfernt, um weitere Konjugationen zu ermöglichen .

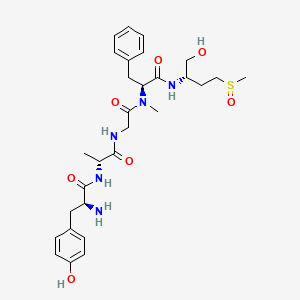

Ähnliche Verbindungen:

Fmoc-Val-Cit-PAB: Ein weiterer spaltbarer Linker, der in ADCs verwendet wird und durch Cathepsin B gespalten wird.

Fmoc-Val-Ala-PNP: Eine Variante, die in ähnlichen Anwendungen mit geringfügigen Strukturmodifikationen verwendet wird.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Spaltung durch Cathepsin B einzigartig, die eine gezielte Freisetzung des Medikaments in den Lysosomen sicherstellt. Seine Stabilität im humanen Plasma und die effiziente Spaltung machen es zu einer bevorzugten Wahl bei der ADC-Synthese .

Wirkmechanismus

Target of Action

Fmoc-Val-Ala-PAB is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound this compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The Val-Ala dipeptide in the linker is specifically cleaved by the enzyme Cathepsin B . This cleavage event occurs after the ADC has been internalized by the target cell, ensuring that the cytotoxic drug is released within the cell .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the endocytic pathway . After the ADC binds to the antigen on the

Biochemische Analyse

Biochemical Properties

Fmoc-Val-Ala-PAB interacts with various enzymes and proteins. Specifically, it is designed to be cleaved by the enzyme Cathepsin B . This enzyme is found in the lysosomes of cells, allowing for the targeted release of the drug within the cell .

Cellular Effects

The use of this compound in ADCs allows for targeted drug delivery, which can influence various cellular processes. Upon internalization of the ADC, the this compound linker is cleaved in the lysosome, releasing the attached cytotoxic drug . This can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Cathepsin B . Upon cleavage by this enzyme, the cytotoxic drug attached to the ADC is released . This allows for targeted drug delivery, minimizing damage to healthy cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, the compound is known for its stability and its ability to effectively release the drug upon cleavage .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the compound is used in the synthesis of ADCs, which have been tested in various animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. Upon internalization into the cell, it is cleaved by the enzyme Cathepsin B in the lysosome . This triggers the release of the cytotoxic drug, allowing it to exert its effects .

Transport and Distribution

This compound is transported into cells as part of an ADC . Once inside the cell, it is directed to the lysosome, where it is cleaved by Cathepsin B .

Subcellular Localization

This compound is localized in the lysosome of the cell as part of an ADC . Here, it is cleaved by Cathepsin B, releasing the cytotoxic drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-PAB typically involves the following steps:

Fmoc Protection: The amino group of valine is protected using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Peptide Coupling: The protected valine is then coupled with alanine using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

PAB Conjugation: The resulting dipeptide is conjugated with para-aminobenzoate (PAB) using a similar coupling strategy.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification .

Types of Reactions:

Cleavage: this compound undergoes enzymatic cleavage by cathepsin B, a lysosomal protease, releasing the cytotoxic drug within the target cell.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine for further conjugation.

Common Reagents and Conditions:

Fmoc Protection: Fmoc-Cl, sodium bicarbonate.

Peptide Coupling: DCC, HOBt.

Cleavage: Cathepsin B enzyme.

Major Products:

Fmoc Deprotection: Free amine.

Cleavage: Release of the cytotoxic drug

Vergleich Mit ähnlichen Verbindungen

Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, cleaved by cathepsin B.

Fmoc-Val-Ala-PNP: A variant used in similar applications with slight modifications in structure.

Uniqueness: Fmoc-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. Its stability in human plasma and efficient cleavage make it a preferred choice in ADC synthesis .

Eigenschaften

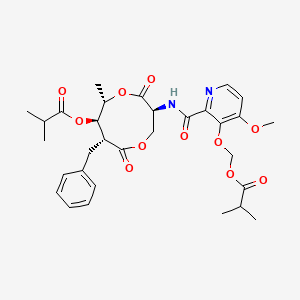

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFKSWCKVBTP-PPHZAIPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)